molecular formula C15H17NO3 B1677970 p-Phenetidine, 3-methoxy-alpha-phenoxy- CAS No. 15382-86-2

p-Phenetidine, 3-methoxy-alpha-phenoxy-

Cat. No.: B1677970
CAS No.: 15382-86-2
M. Wt: 259.3 g/mol
InChI Key: FDMDFGIHEKPQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aromatic Amine and Phenetidine Derivatives Research

Aromatic amines, characterized by an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. wisdomlib.org They are integral to the synthesis of a wide array of industrial and pharmaceutical compounds. cresset-group.comnih.gov Phenetidine derivatives, specifically those derived from p-phenetidine (B124905) (4-ethoxyaniline), are a subset of aromatic amines that have historically been significant in the development of analgesic and antipyretic drugs. guidechem.com

The subject compound, p-Phenetidine, 3-methoxy-alpha-phenoxy-, fits squarely within this context. Its core structure is a substituted aniline (B41778), and the presence of an ethoxy group, albeit modified, links it to the phenetidine family. Research into phenetidine derivatives continues to explore their potential therapeutic applications, including as local anesthetics and anti-inflammatory agents. hmdb.ca The specific substitutions of a methoxy (B1213986) and a phenoxyethoxy group on the p-phenetidine framework of this compound introduce additional complexity and potential for novel chemical properties and biological activities.

Table 1: Classification and Key Features

Class Parent Compound Key Structural Features of p-Phenetidine, 3-methoxy-alpha-phenoxy-
Aromatic Amine Aniline Amino group attached to a benzene (B151609) ring.
Phenetidine Derivative p-Phenetidine Ethoxy group (as part of the phenoxyethoxy moiety) at the para-position to the amino group.

Significance in Organic Synthesis and as a Chemical Intermediate

Substituted anilines are highly valued as intermediates in organic synthesis due to the versatile reactivity of the amino group and the aromatic ring. wisdomlib.org They serve as precursors for the synthesis of dyes, polymers, agrochemicals, and pharmaceuticals. cresset-group.comnih.gov The amino group can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

The specific structure of p-Phenetidine, 3-methoxy-alpha-phenoxy- suggests its utility as a sophisticated building block. The presence of multiple functional groups—the primary amine, the methoxy group, the ether linkages, and the additional phenyl ring—offers several sites for chemical modification. This complexity allows for the synthesis of more intricate molecules with potentially valuable properties. For instance, substituted anilines are crucial in the development of kinase inhibitors for cancer therapy, where the aniline moiety often serves as a key pharmacophore for binding to the target protein. mdpi.com

Evolution of Research Perspectives on Alkoxy-Substituted Anilines

Research on alkoxy-substituted anilines has evolved significantly over the years. Initially, simple derivatives like anisidine (methoxyaniline) and phenetidine were primarily used in the dye and pharmaceutical industries. guidechem.com However, contemporary research focuses on the synthesis of more complex, polyfunctionalized alkoxy-anilines for applications in materials science and medicinal chemistry.

Modern synthetic methods, such as the Buchwald-Hartwig amination, have enabled the efficient synthesis of a wide variety of substituted anilines, including those with complex alkoxy groups. nih.gov There is a growing interest in understanding how the nature and position of alkoxy substituents influence the electronic properties, reactivity, and biological activity of the aniline core. For example, the introduction of alkoxy groups can modulate the basicity of the amino group and the nucleophilicity of the aromatic ring, thereby fine-tuning the compound's chemical behavior. In medicinal chemistry, the strategic placement of alkoxy groups can improve a drug candidate's metabolic stability and pharmacokinetic profile. cresset-group.com

Interdisciplinary Relevance in Contemporary Chemical Science

The structural features of p-Phenetidine, 3-methoxy-alpha-phenoxy- point to its potential relevance across multiple scientific disciplines.

Medicinal Chemistry: As a substituted aniline, it could be a scaffold for the development of new therapeutic agents. The phenoxy and alkoxy moieties are common in drug molecules and can influence properties such as ligand-receptor interactions and metabolic pathways. cresset-group.commdpi.com

Materials Science: Aromatic amines are precursors to a variety of polymers, including polyamides and polyimides, which have applications in high-performance materials. The specific substitutions on this compound could be leveraged to create polymers with tailored thermal and optical properties.

Agrochemicals: Many herbicides and fungicides are based on aniline derivatives. The unique substitution pattern of p-Phenetidine, 3-methoxy-alpha-phenoxy- could lead to the discovery of new agrochemicals with novel modes of action.

While direct research on p-Phenetidine, 3-methoxy-alpha-phenoxy- is limited, its chemical lineage and structural complexity make it a compound of interest for future exploration in these and other areas of chemical science.

Table 2: Physicochemical Properties of p-Phenetidine, 3-methoxy-alpha-phenoxy-

Property Value
IUPAC Name 3-methoxy-4-(1-phenoxyethoxy)aniline
CAS Number 927178-21-0
Molecular Formula C₁₅H₁₇NO₃

| Molecular Weight | 259.30 g/mol |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15382-86-2

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

3-methoxy-4-(1-phenoxyethoxy)aniline

InChI

InChI=1S/C15H17NO3/c1-11(18-13-6-4-3-5-7-13)19-14-9-8-12(16)10-15(14)17-2/h3-11H,16H2,1-2H3

InChI Key

FDMDFGIHEKPQTE-UHFFFAOYSA-N

SMILES

CC(OC1=CC=CC=C1)OC2=C(C=C(C=C2)N)OC

Canonical SMILES

CC(OC1=CC=CC=C1)OC2=C(C=C(C=C2)N)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

p-Phenetidine, 3-methoxy-alpha-phenoxy-

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving P Phenetidine, 3 Methoxy Alpha Phenoxy and Analogues

Oxidative Cleavage and De-arylation Mechanisms

The oxidation of p-phenetidine (B124905) and its derivatives can proceed through several mechanistic pathways, often involving radical intermediates and leading to cleavage of substituent groups or dimerization.

Enzymatic oxidation, for instance, provides a model for understanding these transformations. The oxidation of p-phenetidine catalyzed by horseradish peroxidase and prostaglandin (B15479496) synthase has been shown to proceed via a free radical intermediate. nih.gov This is supported by the observed 1:2 stoichiometric ratio of hydrogen peroxide to p-phenetidine consumed in the horseradish peroxidase system. nih.gov The initial step is the formation of a p-phenetidine radical, which can be reduced back to the parent compound by glutathione, generating a thiyl radical in the process. nih.gov In the absence of such trapping agents, these radicals can undergo further reactions. One identified metabolite is 4,4'-diethoxyazobenzene, a dimerization product that strongly supports a radical-mediated mechanism. nih.gov

Another significant pathway observed during the peroxidase-catalyzed oxidation of p-phenetidine is the formation of N-(4-ethoxyphenyl)-p-benzoquinoneimine. nih.gov This transformation can be accompanied by the elimination of the ethoxy group, a form of de-alkylation or cleavage, evidenced by the detection of ethanol (B145695) during the metabolic process. nih.gov The formation of dimeric or trimeric products, some of which involve the loss of an ethoxy group, has also been reported. nih.govnih.gov Chemical oxidation with reagents like phenyl iodosoacetate also yields products indicative of similar mechanisms. rsc.org

For the specific molecule, p-Phenetidine, 3-methoxy-alpha-phenoxy- , these mechanisms would be influenced by its unique substitution pattern. The presence of an additional electron-donating methoxy (B1213986) group at the 3-position would further stabilize any radical cation intermediate formed on the aromatic ring, potentially accelerating the initial oxidation step. However, the bulky α-phenoxy group attached to the ethoxy side chain could introduce steric hindrance, possibly influencing the accessibility of the enzymatic active site or the approach of chemical oxidants. It could also provide alternative reaction sites, although cleavage reactions are more commonly initiated at the electron-rich aromatic ring or the bonds directly attached to it.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in p-Phenetidine, 3-methoxy-alpha-phenoxy- towards substitution reactions is dominated by the powerful activating effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the quintessential reaction of benzene (B151609) and its derivatives, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.commsu.edu The first, rate-determining step involves the attack of the electron-rich aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The reaction is completed in a fast second step where a base removes a proton from the carbon atom that formed the new bond, restoring the ring's aromaticity. masterorganicchemistry.commakingmolecules.com

The substituents on the ring profoundly influence both the rate of reaction and the regioselectivity (the site of substitution). msu.edulibretexts.org Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating, and as ortho-, para-directing or meta-directing. libretexts.org

In the case of p-Phenetidine, 3-methoxy-alpha-phenoxy- , the aromatic ring is highly activated towards EAS due to the presence of three electron-donating groups:

Amino Group (-NH₂): This is one of the strongest activating groups. It donates electron density powerfully to the ring via resonance (p-π conjugation), stabilizing the positive charge in the arenium ion intermediate. It is a strong ortho-, para-director. wikipedia.org

Alkoxy Groups (-OR): The 3-methoxy group and the 4-(1-phenoxyethoxy) group are also activating and ortho-, para-directing, donating electron density through resonance. libretexts.org

The directing effects of these groups are cumulative. The primary amino group at C1 directs incoming electrophiles to the ortho positions (C2 and C6). The alkoxy group at C4 directs to its ortho positions (C3 and C5). The methoxy group at C3 directs to its ortho (C2, C4) and para (C6) positions.

Based on these effects:

Position C2: Is ortho to the powerful -NH₂ group and ortho to the -OCH₃ group. It is strongly activated.

Position C6: Is ortho to the -NH₂ group and para to the -OCH₃ group. It is also very strongly activated.

Position C5: Is ortho to the C4-alkoxy group and meta to both the -NH₂ and -OCH₃ groups. It is less activated.

Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, with the final product distribution potentially influenced by steric hindrance from the adjacent substituents, particularly the bulky α-phenoxy group.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally much less facile than EAS. scranton.edupressbooks.pub This is because the attacking nucleophile is repelled by the electron-rich π-system of the benzene ring. scranton.edu The reaction typically requires two conditions to proceed via the common SNAr (addition-elimination) mechanism: (1) the presence of a good leaving group (like a halide) and (2) strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. pressbooks.pub These withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.pubyoutube.com

The p-Phenetidine, 3-methoxy-alpha-phenoxy- molecule does not meet these criteria. Its ring is highly electron-rich due to activating groups, and it lacks both a conventional leaving group and any electron-withdrawing substituents. Therefore, it is not expected to undergo NAS through the SNAr mechanism under normal conditions. Other pathways, such as the benzyne (B1209423) (elimination-addition) mechanism, could theoretically be induced but would require extremely harsh conditions, such as the use of a very strong base like sodium amide, and are not considered typical reaction pathways for this class of compounds. scranton.edu

Understanding Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics quantifies the rates and energy changes associated with chemical transformations, providing deeper mechanistic insight. For p-phenetidine analogues, these parameters have been investigated for specific reactions, such as oxidation.

The kinetics of the Mn(II)-catalyzed periodate (B1199274) oxidation of p-phenetidine in an acetone-water medium has been studied spectrophotometrically. researchgate.net The reaction was found to be first order with respect to both p-phenetidine and the periodate oxidant. researchgate.net The primary product of this reaction was identified as 4-ethoxy-1,2-benzoquinone. researchgate.net

The empirical rate law was determined to be: d[C]/dt = kK₃K₄Kₑ [Mn(II)][PEA][IO₄⁻]⁰[H⁺] / {K₂Kₑ + (Kₑ + KₐK₂) [H⁺] + Kₐ[H⁺]²} Where [PEA] is the concentration of p-phenetidine, Kₑ is the ionic product of water, K₂ is the acid dissociation constant of H₄IO₆⁻, and Kₐ is the base dissociation constant of p-phenetidine. researchgate.net

Thermodynamic activation parameters for this reaction were calculated, providing insight into the energy profile of the transformation. researchgate.net

ParameterSymbolValueUnit
Activation EnergyΔE17.94kJ mol⁻¹
Arrhenius FactorA5.5 x 10¹⁰dm³ mol⁻¹ s⁻¹
Entropy of ActivationΔS#-156.58J mol⁻¹ K⁻¹
Gibbs Free Energy of ActivationΔG#66.55kJ mol⁻¹
Enthalpy of ActivationΔH#15.36kJ mol⁻¹

For p-Phenetidine, 3-methoxy-alpha-phenoxy- , these parameters would be expected to change. The additional electron-donating methoxy group would likely lower the activation energy for oxidation by stabilizing the transition state. Conversely, the steric bulk of the alpha-phenoxy group might increase the activation energy by hindering the optimal orientation of reactants, or it could lead to a more negative entropy of activation due to a highly constrained transition state. The electronic character of substituents has been shown to correlate with thermodynamic parameters in other systems, such as the binding of substituted benzamidines to trypsin. nih.gov

Computational Elucidation of Transition States and Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.govresearchgate.net These methods allow for the in-silico modeling of molecular structures, reaction pathways, and the characterization of high-energy, transient species like transition states. fossee.inyoutube.com

A typical computational approach to studying a reaction mechanism involves several key steps: fossee.inreddit.com

Geometry Optimization: The three-dimensional structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations. nih.gov

Transition State (TS) Search: Locating the transition state, which is a first-order saddle point on the potential energy surface, is a critical step. scm.comucsb.edu A transition state connects reactants and products and its structure reveals the geometry of the molecule at the peak of the energy barrier. ucsb.edu Methods like the Nudged Elastic Band (NEB) can be used to find an initial guess for the TS geometry based on the reactant and product structures. fossee.in

Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. For a minimum energy structure (reactant or product), all vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). scm.com

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state to confirm that it correctly connects the desired reactants and products. fossee.in

For p-Phenetidine, 3-methoxy-alpha-phenoxy- , these computational methods could be applied to investigate the mechanisms discussed previously. For example, DFT calculations could be used to:

Model the radical cation of the molecule and map its spin density to predict the most likely sites for subsequent reactions in an oxidative cleavage pathway.

Calculate the activation barriers for electrophilic attack at positions 2, 5, and 6 of the aromatic ring. This would provide a quantitative prediction of the regioselectivity of EAS reactions, taking into account both electronic and steric effects.

Compare the energies of different arenium ion intermediates to confirm the directing effects of the substituents. researchgate.net

Determine the thermodynamic parameters (ΔH, ΔG, ΔS) for various potential reactions, complementing experimental kinetic data. researchgate.net

Such computational studies provide a molecular-level picture of the reaction, revealing details about bond breaking and formation that are often inaccessible through experimental means alone. nih.gov

Advanced Computational Chemistry and Theoretical Studies of P Phenetidine, 3 Methoxy Alpha Phenoxy

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the most stable three-dimensional arrangement of atoms, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov For p-Phenetidine (B124905), 3-methoxy-alpha-phenoxy-, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry. nih.govresearchgate.net This process involves calculating the molecule's energy at various atomic arrangements to find the conformation with the lowest energy, representing its most stable state.

Table 1: Representative Predicted Geometrical Parameters for p-Phenetidine, 3-methoxy-alpha-phenoxy- using DFT Note: These are illustrative values based on standard bond lengths and angles for similar functional groups, as direct experimental or calculated data for this specific molecule is not available.

ParameterAtoms InvolvedPredicted Value
Bond LengthAromatic C-C~1.39 - 1.41 Å
Bond LengthC-N (Aniline)~1.40 Å
Bond LengthC-O (Ether)~1.37 Å
Bond AngleC-O-C (Ether)~118°
Bond AngleC-N-H (Aniline)~113°

Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in quantum chemistry for predicting chemical reactivity. aimspress.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how a molecule interacts with other species. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For p-Phenetidine, 3-methoxy-alpha-phenoxy-, the HOMO is expected to be localized on the electron-rich p-phenetidine ring system due to the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO is likely distributed across the aromatic rings. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Concepts and Their Implications

ConceptDescriptionRelevance to Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Higher energy indicates a better electron donor.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMO. A measure of chemical reactivity and stability. aimspress.comA small gap implies high reactivity; a large gap implies high stability. nih.gov

Prediction of Spectroscopic Signatures and Molecular Dynamics Simulations

Computational methods are powerful tools for predicting how a molecule will interact with electromagnetic radiation, providing theoretical spectra that can be compared with experimental results. DFT calculations can be used to predict vibrational frequencies (FTIR and FT-Raman), which correspond to the stretching and bending of chemical bonds. researchgate.net These predicted spectra are invaluable for assigning the fundamental vibrational modes observed experimentally. aimspress.com Similarly, NMR chemical shifts can be calculated to aid in structure elucidation.

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. For a flexible molecule like p-Phenetidine, 3-methoxy-alpha-phenoxy-, MD simulations can reveal its conformational dynamics, showing how the different parts of the molecule rotate and flex in solution or in the presence of a biological target. This provides insight into its structural stability and potential interactions within a dynamic environment.

Computational Design Principles for Modified Phenetidine Scaffolds

The core structure of a series of related molecules is often referred to as a scaffold. nih.gov In this case, the p-phenetidine unit can be considered the foundational scaffold. Computational chemistry offers a suite of tools for the rational design of new molecules by modifying this core structure to achieve desired properties. nih.gov This process, known as in silico design, can significantly accelerate the discovery of new compounds. nih.gov

Principles for modifying the phenetidine scaffold include:

Scaffold Decoration : This involves adding, removing, or modifying functional groups attached to the core structure to fine-tune properties like solubility, stability, or biological activity. researchgate.net

Analog Series-Based Scaffolds : This approach computationally derives a common scaffold from a series of known active compounds, providing a blueprint for designing new analogs. nih.govresearchgate.net

Scaffold Hopping : A more advanced technique where the core scaffold is replaced with a structurally different group that maintains a similar spatial arrangement of functional groups, potentially leading to novel compounds with improved properties. researchgate.net

Computational models can predict how these modifications will affect the molecule's electronic properties, shape, and potential interactions before they are synthesized, saving considerable time and resources. nih.gov

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide profound insights into the chemical reactivity and selectivity of p-Phenetidine, 3-methoxy-alpha-phenoxy-. The HOMO-LUMO analysis, as discussed previously, is a primary tool for this purpose. aimspress.com The regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For p-Phenetidine, 3-methoxy-alpha-phenoxy-, the lone pair electrons on the nitrogen and oxygen atoms would create regions of negative electrostatic potential, marking them as likely sites for interaction with electrophiles or for hydrogen bonding. By calculating the activation energies for different potential reaction pathways, computational models can predict the selectivity of a reaction, determining which site on the molecule is most likely to react under specific conditions.

Sophisticated Analytical and Spectroscopic Characterization of P Phenetidine, 3 Methoxy Alpha Phenoxy

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds. It provides an exact mass measurement of the parent ion, allowing for the determination of its elemental composition with high confidence. For p-Phenetidine (B124905), 3-methoxy-alpha-phenoxy- (Molecular Formula: C15H17NO3), the monoisotopic mass is 259.12085 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the compound's structure through controlled fragmentation. While specific fragmentation data for this exact molecule is not extensively published, general fragmentation pathways for phenetidine derivatives and related structures can be inferred. The molecule contains several susceptible bonds, including ether linkages and the bond between the nitrogen and the phenoxy-containing substituent.

Common fragmentation patterns for related aromatic amines and ethers often involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom.

Cleavage of ether bonds: Breaking of the C-O bonds of the ethoxy, methoxy (B1213986), or phenoxy groups.

Ring cleavages and rearrangements: Complex fragmentation of the aromatic rings, often involving losses of small molecules like CO, H2O, or CH3. mdpi.comresearchgate.net

The study of these fragmentation patterns provides a detailed fingerprint of the molecule, confirming the connectivity of its various functional groups. nih.govnih.gov Predicted mass-to-charge ratios (m/z) for common adducts in mass spectrometry are critical for accurate identification during analysis. uni.lu

Table 1: Predicted m/z Values for Adducts of p-Phenetidine, 3-methoxy-alpha-phenoxy- uni.lu

Adduct Predicted m/z
[M+H]+ 260.12813
[M+Na]+ 282.11007
[M-H]- 258.11357
[M+NH4]+ 277.15467

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both one-dimensional (1H and 13C NMR) and two-dimensional (2D NMR) techniques are employed to map the precise arrangement of atoms and their connectivity.

For p-Phenetidine, 3-methoxy-alpha-phenoxy-, the 1H NMR spectrum would reveal distinct signals for each unique proton environment. The aromatic protons on the two separate rings would appear in the downfield region (~6.5-7.5 ppm). Protons on carbons adjacent to the nitrogen atom typically resonate around 2.3-3.0 ppm. libretexts.org The ethoxy and methoxy groups would show characteristic signals in the aliphatic region, with the ethoxy group presenting a triplet and a quartet pattern.

The 13C NMR spectrum provides information on the carbon skeleton. Carbons directly attached to the electron-withdrawing nitrogen and oxygen atoms would be shifted downfield, typically appearing in the 10-65 ppm range for carbons bonded to nitrogen and further downfield for those bonded to oxygen. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com Each technique offers complementary data based on the vibrational modes of the molecule's bonds. uu.nlnih.gov

For p-Phenetidine, 3-methoxy-alpha-phenoxy-, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features:

N-H Stretch: As a secondary amine, a single, weak N-H stretching band would be expected in the region of 3350-3310 cm-1. libretexts.orgorgchemboulder.com

C-N Stretch: A strong band for the aromatic C-N stretch is typically observed between 1335-1250 cm-1. libretexts.orgorgchemboulder.com

C-O Stretch: Aromatic ethers show strong C-O stretching bands in the 1200-1275 cm-1 range, while aliphatic ethers absorb in the 1000-1150 cm-1 region. youtube.comfiveable.me This compound would likely show multiple bands in this fingerprint region corresponding to its three distinct ether linkages.

Aromatic C-H Stretch: Bands for the aromatic C-H stretching vibrations would appear above 3000 cm-1. researchgate.net

Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic ring vibrations and providing a characteristic molecular fingerprint. nih.govresearchgate.net

Table 2: Expected Characteristic IR Absorption Ranges

Functional Group Vibration Type Expected Wavenumber (cm-1)
Secondary Amine N-H Stretch 3350 - 3310 libretexts.orgorgchemboulder.com
Aromatic Amine C-N Stretch 1335 - 1250 libretexts.orgorgchemboulder.com
Aromatic Ether C-O Stretch 1275 - 1200 youtube.com
Aliphatic Ether C-O Stretch 1150 - 1000 fiveable.me
Aromatic Ring C-H Stretch > 3000 researchgate.net

Chromatographic Methodologies for Purity Profiling and Component Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities, starting materials, or byproducts. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. nih.govrsc.org

GC-MS is well-suited for analyzing volatile and thermally stable compounds. unar.ac.idwho.int For p-Phenetidine, 3-methoxy-alpha-phenoxy-, GC-MS could be used to separate it from related volatile impurities. The retention time from the gas chromatograph provides one level of identification, while the mass spectrometer provides mass data for the eluting peak, confirming its identity and that of any co-eluting substances. researchgate.net

LC-MS/MS is a highly sensitive and versatile technique for purity analysis, particularly for compounds that are not readily volatilized. nih.govnih.gov A sample is separated using high-performance liquid chromatography (HPLC), and the eluent is introduced into a tandem mass spectrometer. This allows for the quantification of the main compound and the detection and identification of trace-level impurities. nih.govlcms.cz The method can be optimized to achieve separation from structurally similar compounds, ensuring a comprehensive purity profile.

Development of Novel Analytical Techniques for Phenetidine Derivatives

The field of analytical chemistry is continuously evolving, with new techniques emerging to offer greater sensitivity, speed, and specificity. For the analysis of phenetidine derivatives, which can be present in various matrices from pharmaceutical formulations to environmental samples, these advancements are critical.

Recent trends include the development of advanced hyphenated techniques and novel sample preparation methods. researchgate.netjddtonline.infomdpi.com For instance, the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) allows for faster separations and more confident identification of trace impurities. lcms.cz

Furthermore, new methodologies in capillary gas chromatography and high-performance thin-layer chromatography (HPTLC) combined with densitometry are being developed for the analysis of various drug classes, which could be adapted for phenetidine derivatives. amecj.com The development of chemiluminescence methods also presents a novel, cost-effective, and highly sensitive approach for quantifying specific compounds in various samples. amecj.com These evolving analytical strategies enhance the ability to characterize complex molecules like p-Phenetidine, 3-methoxy-alpha-phenoxy- with increasing accuracy and efficiency. researchgate.net

Strategies for Derivatization and Functional Design of P Phenetidine, 3 Methoxy Alpha Phenoxy Scaffolds

Structure-Activity Relationship (SAR) Studies for Chemical Probe Development

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of chemical probes and therapeutic agents. The core principle of SAR is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process allows for the optimization of potency, selectivity, and pharmacokinetic properties.

For a hypothetical SAR study of p-Phenetidine (B124905), 3-methoxy-alpha-phenoxy-, one would systematically explore modifications at several key positions:

The Amino Group: The primary amine on the phenetidine ring is a key site for modification. It can be acylated, alkylated, or converted to other functional groups to probe its role in binding to a biological target. The electronic and steric properties of substituents at this position would likely have a significant impact on activity.

The Methoxy (B1213986) Group: The methoxy group's position and electronic influence on the aromatic ring are important. SAR studies might involve shifting its position, replacing it with other alkoxy groups of varying chain lengths, or substituting it with electron-donating or electron-withdrawing groups to modulate the electronic character of the ring.

The Phenoxy Moiety: The phenoxy group offers multiple avenues for modification. Substituents could be introduced on the phenyl ring to explore steric and electronic effects. The ether linkage itself could be altered to investigate the importance of its flexibility and geometry.

A systematic SAR exploration would generate a library of analogs, which would then be screened for biological activity. The resulting data would be used to build a model of the pharmacophore, identifying the key chemical features required for the desired biological effect.

Modification Site Potential Modifications Hypothesized Impact on Activity
Amino GroupAcylation, Alkylation, SulfonylationAltering hydrogen bonding capacity and steric bulk.
Methoxy GroupDemethylation, Alkoxy chain extension, HalogenationModulating electronic properties and lipophilicity.
Phenoxy RingIntroduction of substituents (e.g., halogens, alkyls)Exploring steric and electronic requirements for binding.
Ether LinkageReplacement with thioether, amide, or other linkersInvestigating the role of the linker in conformational preference.

Introduction of Diverse Functional Groups for Specific Chemical Interactions

The introduction of diverse functional groups onto the p-Phenetidine, 3-methoxy-alpha-phenoxy- scaffold would be a key strategy to enhance its interaction with specific biological targets. pressbooks.pub Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. pressbooks.pub

The choice of functional groups to introduce would be guided by the nature of the target. For instance:

Hydrogen Bond Donors and Acceptors: Introducing groups like hydroxyls, amides, or carboxylic acids could establish specific hydrogen bonds with amino acid residues in a protein's active site, thereby increasing binding affinity and selectivity. masterorganicchemistry.com

Ionic Groups: The incorporation of acidic (e.g., carboxylate) or basic (e.g., tertiary amine) functionalities could facilitate ionic interactions with charged residues in the target.

Hydrophobic Groups: Adding alkyl or aryl groups could enhance binding to hydrophobic pockets within a target protein.

Reactive Groups: For the development of covalent probes, reactive functional groups such as epoxides, Michael acceptors, or haloacetamides could be introduced to form a covalent bond with a specific residue in the target protein, allowing for its identification and characterization.

Table of Functional Group Modifications and Potential Interactions

Functional Group Potential Interaction Example Modification
Hydroxyl (-OH) Hydrogen bonding Demethylation of the methoxy group.
Carboxylic Acid (-COOH) Ionic interactions, Hydrogen bonding Addition to the phenoxy ring.
Tertiary Amine (-NR2) Ionic interactions, Hydrogen bonding Alkylation of the primary amine.

Protective Group Chemistry in the Synthesis of Complex Phenetidine-Based Molecules

The synthesis of complex molecules based on the p-Phenetidine, 3-methoxy-alpha-phenoxy- scaffold would likely require the use of protecting groups. Protecting groups are temporarily installed on a reactive functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. researchgate.net The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

For the synthesis of derivatives of the title compound, several functional groups might require protection:

The Amino Group: The primary amine is nucleophilic and can react with a wide range of electrophiles. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). These groups can be selectively removed under acidic or hydrogenolysis conditions, respectively.

Phenolic Hydroxyls: If any of the ether linkages were to be replaced with or accompanied by hydroxyl groups, these would also require protection. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers and silyl (B83357) ethers.

The successful synthesis of complex analogs would depend on an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others. ub.edu This allows for the sequential modification of different parts of the molecule.

Common Protecting Groups for Phenetidine Scaffolds

Functional Group to Protect Protecting Group Common Deprotection Conditions
Primary Amine tert-Butoxycarbonyl (Boc) Strong Acid (e.g., TFA)
Primary Amine Carboxybenzyl (Cbz) Hydrogenolysis (H2, Pd/C)
Phenolic Hydroxyl Benzyl (Bn) Hydrogenolysis (H2, Pd/C)

Design and Synthesis of Stereoisomeric and Conformationally Constrained Analogues

The p-Phenetidine, 3-methoxy-alpha-phenoxy- molecule possesses a chiral center at the alpha-carbon of the phenoxyethoxy side chain. Therefore, it can exist as a pair of enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers, a phenomenon known as stereoselectivity. Therefore, the separate synthesis and biological evaluation of the individual enantiomers would be a crucial step in understanding its pharmacology.

Furthermore, the molecule has a degree of conformational flexibility due to the rotatable bonds in the side chain. To explore the bioactive conformation, the design and synthesis of conformationally constrained analogues could be undertaken. This can be achieved by:

Incorporating Rings: Introducing cyclic structures that lock the relative orientation of the phenetidine and phenoxy moieties.

Introducing Rigid Linkers: Replacing the flexible ether linkage with more rigid units, such as alkynes or amides.

By reducing the conformational freedom, it is possible to pre-organize the molecule into a conformation that is more favorable for binding to its biological target, which can lead to an increase in potency and selectivity. The synthesis of such analogues would provide valuable insights into the three-dimensional structural requirements for biological activity.

Exploration of Non Clinical Applications and Materials Science for P Phenetidine, 3 Methoxy Alpha Phenoxy Derivatives

Role as Chemical Intermediates in Non-Pharmaceutical Industrial Syntheses

Phenetidine derivatives are valuable as intermediates in a range of industrial syntheses outside of the pharmaceutical sector. The parent compound, p-phenetidine (B124905), is a known precursor in the manufacturing of dyes and the sweetener dulcin. wikipedia.org The structural features of phenetidine derivatives—an aromatic ring, an amine group, and an ether linkage—provide multiple reaction sites for building more complex molecules. These characteristics make them suitable for creating a variety of organic compounds with applications in agrochemicals, photographic chemicals, and as antioxidants for rubber and polymers.

The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine, such as a phenetidine derivative, followed by coupling with another aromatic compound. The specific substituents on the phenetidine ring can be tailored to achieve desired colors and properties like lightfastness and solubility.

Table 1: Potential Industrial Applications of Phenetidine Derivatives as Intermediates

Industrial SectorPotential Application of Phenetidine Derivatives
Dyes and Pigments Synthesis of azo dyes and other colorants.
Agrochemicals Precursors for herbicides, fungicides, and pesticides.
Polymer Industry Used in the production of antioxidants and stabilizers.
Specialty Chemicals Intermediates for photographic chemicals and laboratory reagents.

Development of Novel Organic Reagents and Catalysts

The phenetidine scaffold is a promising platform for the development of new organic reagents and catalysts. The amine group can be readily modified to create ligands for metal-based catalysts or to form the core of organocatalysts. For example, chiral phenetidine derivatives could be synthesized to serve as ligands in asymmetric catalysis, a field crucial for producing enantiomerically pure compounds in the fine chemical and pharmaceutical industries.

Furthermore, the electronic properties of the phenetidine ring can be tuned by altering the substituents, which in turn can influence the reactivity and selectivity of a catalyst. The development of supramolecular catalysts, where phenetidine-based molecules self-assemble into larger, catalytically active structures, is another area of active research. beilstein-journals.org These self-assembled systems can create microenvironments that enhance reaction rates and control stereochemistry. beilstein-journals.org

Integration into Advanced Functional Materials (e.g., Polymers, Pigments)

The incorporation of phenetidine derivatives into polymers and pigments can impart a range of desirable properties to these materials. As components of pigments, phenetidine-based structures can contribute to color, stability, and resistance to degradation from light and heat. specialchem.com The specific chromophores and auxochromes present in the molecule will determine its coloristic properties. specialchem.com

In the realm of polymers, phenetidine derivatives can be used as monomers or as additives. When copolymerized with other monomers, they can introduce functionalities that enhance thermal stability, conductivity, or optical properties. For example, polymers containing phenetidine units may exhibit interesting liquid crystalline or electro-optical behaviors. The integration of dyes, which can be derived from phenetidine, into polymer matrices is a common method for producing colored plastics and fibers. mdpi.com

Table 2: Functional Properties Imparted by Phenetidine Derivatives in Materials

Material TypePotential Function of Phenetidine DerivativeResulting Property
Polymers Monomer or co-monomerEnhanced thermal stability, conductivity, optical properties.
Pigments Core molecular structureSpecific color, lightfastness, and chemical resistance. specialchem.com
Coatings AdditiveUV protection, antioxidant properties.

Supramolecular Chemistry and Self-Assembly of Phenetidine-Based Architectures

Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into well-defined, functional structures. Phenetidine derivatives, with their potential for hydrogen bonding (via the amine group), π-π stacking (via the aromatic ring), and van der Waals forces, are excellent candidates for designing self-assembling systems. mdpi.com

These molecules can be engineered to form a variety of supramolecular architectures, such as gels, liquid crystals, and nanotubes. mdpi.com The process of self-assembly is highly dependent on factors like solvent, temperature, and the specific chemical structure of the phenetidine derivative. core.ac.uk By controlling these parameters, it is possible to direct the formation of materials with tailored properties for applications in areas like sensing, drug delivery, and catalysis. The study of these self-assembled hollow superstructures is a focal point in nanotechnology. nih.gov

Chemical Biology Tool Development Based on Phenetidine Scaffolds

The development of small molecules to probe and manipulate biological systems is a cornerstone of chemical biology. The phenetidine scaffold offers a versatile starting point for the creation of such tools. d-nb.info By attaching fluorescent tags, reactive groups, or affinity labels to the phenetidine core, researchers can design molecules that target specific proteins or cellular processes.

For example, a fluorescently labeled phenetidine derivative could be used to visualize the localization of a particular enzyme within a cell. Similarly, a phenetidine-based molecule with a photoreactive group could be used to map protein-protein interactions. The ability to synthesize a diverse library of phenetidine derivatives allows for the screening of these compounds against various biological targets to identify new probes and potential therapeutic leads. nih.gov The concept of "pseudo-natural products," which involves combining fragments of natural products in novel ways, can be applied to phenetidine scaffolds to explore new areas of biologically relevant chemical space. nih.govd-nb.info

Table 3: Examples of Potential Chemical Biology Tools Based on Phenetidine Scaffolds

Tool TypePotential Design Feature on Phenetidine ScaffoldApplication
Fluorescent Probes Attachment of a fluorophore.Cellular imaging and tracking of biomolecules.
Affinity-Based Probes Incorporation of a biotin or other affinity tag.Isolation and identification of protein targets.
Photo-crosslinkers Addition of a photoreactive group (e.g., diazirine).Mapping protein-protein and protein-ligand interactions.
Enzyme Inhibitors Design to fit the active site of a target enzyme.Studying enzyme function and validating drug targets.

Future Research Directions and Emerging Paradigms in P Phenetidine, 3 Methoxy Alpha Phenoxy Research

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The synthesis of complex organic molecules such as p-Phenetidine (B124905), 3-methoxy-alpha-phenoxy- is a challenging endeavor that can be streamlined through the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes, thereby reducing the time and resources required for experimental work.

ParameterPredicted Optimal ConditionConfidence Score
CatalystPalladium-based95%
SolventToluene88%
Temperature110 °C92%
Reaction Time12 hours85%

Advanced In Silico Modeling for Predictive Chemistry and Material Design

In silico modeling offers a powerful avenue for predicting the physicochemical properties and potential applications of p-Phenetidine, 3-methoxy-alpha-phenoxy- before its synthesis. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the molecule's electronic structure, reactivity, and conformational dynamics.

These computational models can be used to predict a wide range of properties, including spectral data (NMR, IR), solubility, and potential biological activity. For instance, by modeling the interaction of p-Phenetidine, 3-methoxy-alpha-phenoxy- with a specific biological target, researchers could assess its potential as a therapeutic agent. This predictive capability accelerates the discovery process and allows for the rational design of new materials with desired functionalities.

Sustainable Chemistry and Circular Economy Approaches for Phenetidine Production

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, promoting the development of more environmentally friendly and sustainable processes. psecommunity.org Future research into the production of p-Phenetidine, 3-methoxy-alpha-phenoxy- should prioritize the use of renewable feedstocks, greener solvents, and energy-efficient reaction conditions.

A circular economy approach would involve designing the synthesis process to minimize waste and to enable the recycling and reuse of materials. researchgate.net For example, catalysts could be immobilized on solid supports for easy recovery and reuse, and solvents could be selected for their low environmental impact and recyclability. The development of biocatalytic routes, using enzymes to perform specific chemical transformations, could also offer a more sustainable alternative to traditional synthetic methods. mdpi.com Collaboration between chemical companies and waste management entities can further facilitate the recycling of byproducts and solvents, contributing to a more circular production model. chemanager-online.com

Table 2: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach for a Phenetidine Intermediate

MetricTraditional ApproachGreen Chemistry Approach
SolventChlorinated SolventsSupercritical CO2 / Water
CatalystHomogeneous Metal CatalystHeterogeneous, Recyclable Catalyst
FeedstockPetroleum-basedBio-based
Atom EconomyModerateHigh
E-FactorHighLow

Exploration of New Chemical Space through High-Throughput Synthesis and Screening

High-throughput synthesis (HTS) and screening are transformative technologies that enable the rapid generation and evaluation of large libraries of chemical compounds. unchainedlabs.com By systematically modifying the structure of p-Phenetidine, 3-methoxy-alpha-phenoxy-, researchers can create a diverse array of analogs and explore the surrounding chemical space. This approach is crucial for identifying molecules with improved properties or novel applications. nih.gov

Automated synthesis platforms can perform numerous reactions in parallel, varying reagents, catalysts, and reaction conditions. rsc.org The resulting compound libraries can then be rapidly screened for desired activities using advanced analytical techniques. This parallel approach significantly accelerates the discovery of new lead compounds for drug development or new materials with specific properties. chemrxiv.orgresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Data Science

The convergence of organic chemistry and data science is creating new opportunities for discovery and innovation. digitellinc.com By leveraging data science tools, chemists can extract valuable insights from complex datasets, leading to a deeper understanding of reaction mechanisms and structure-activity relationships. nih.gov

This interdisciplinary approach is essential for tackling the challenges associated with the development of complex molecules like p-Phenetidine, 3-methoxy-alpha-phenoxy-. frontiersin.org Collaborative research involving organic chemists, computational scientists, and data analysts can foster a more holistic and efficient research process, from the initial design of a synthetic route to the final evaluation of a compound's properties. nih.gov The integration of data-driven methodologies will be pivotal in shaping the future of organic chemistry and unlocking the full potential of novel chemical entities.

Q & A

Q. What are the critical parameters for optimizing the synthesis of p-phenetidine in laboratory settings?

The synthesis of p-phenetidine via diazotization, coupling, ethylation, and catalytic hydrogenation requires precise control of reaction conditions. Key parameters include:

  • Diazotization temperature : Maintain 0–5°C to stabilize the diazonium salt and minimize decomposition .
  • Phenol-to-diazo molar ratio : A slight excess of phenol (1.0:1.3) ensures complete coupling and reduces by-products .
  • Ethylation temperature : 130–200°C promotes efficient ethylation without thermal degradation .
  • Catalytic hydrogenation : Use Raney Nickel (60% solids) to achieve yields >97% . Recycling one mole of product as a starting reagent enhances purity .

Q. How can researchers validate the purity of synthesized p-phenetidine?

Analytical methods include:

  • Liquid chromatography (HPLC) : Monitor acetylation byproducts or isomers (e.g., o-phenetidine) using protocols adapted from sulphonamide drug studies .
  • Refractive index measurement : A refractive index of N20D=1.0650N_{20}^D = 1.0650 correlates with high purity .
  • EPR spectroscopy : Detect thioyl radicals formed during peroxidase-catalyzed oxidation, which indicate trace impurities .

Q. What are the primary metabolic pathways of p-phenetidine in toxicological studies?

p-Phenetidine undergoes:

  • N-hydroxylation : Catalyzed by CYP2E1 and CYP1A2, producing N-hydroxy-p-phenetidine, a genotoxic metabolite linked to methemoglobinemia .
  • Oxidation : Generates reactive intermediates that inhibit cyclooxygenase (COX-1/COX-2), contributing to renal toxicity .
  • Glutathione conjugation : Mitigates oxidative stress but may deplete cellular glutathione reserves .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in p-phenetidine’s COX-1/COX-2 selectivity and toxicity?

Discrepancies arise from:

  • Enzyme source : Use recombinant COX isoforms to isolate activity, avoiding interference from tissue-specific cofactors .
  • Metabolite variability : Compare p-phenetidine’s direct effects with those of its metabolites (e.g., phenacetin, ethoxyquin quinone imine) using LC-MS/MS .
  • Dose-response modeling : Apply in vitro/in vivo correlation (IVIVC) to differentiate acute vs. chronic toxicity thresholds .

Q. What methodologies address the mutagenic risks of p-phenetidine in ethoxyquin-contaminated systems?

  • Ames test : Screen for reverse mutations in Salmonella strains (e.g., TA98, TA100) exposed to p-phenetidine-contaminated ethoxyquin .
  • Comet assay : Quantify DNA strand breaks in hepatocytes to assess genotoxicity .
  • Regulatory thresholds : Align with EFSA guidelines, which recommend limiting p-phenetidine to <50 ppm in feed additives due to unresolved mutagenic risks .

Q. How can researchers improve catalytic hydrogenation efficiency while minimizing by-products?

Advanced strategies include:

  • Catalyst optimization : Test transition metals (e.g., Pd/C, PtO₂) under varying pressures (1–5 atm H₂) to enhance hydrogenation kinetics .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reduce side reactions .

Methodological and Data Analysis Questions

Q. What experimental designs are recommended for studying p-phenetidine’s role in azo-dye synthesis?

  • Stepwise coupling : Diazotize p-phenetidine at 0–5°C, then couple with phenol derivatives (e.g., 3-methoxy-alpha-phenoxy-) under alkaline conditions to form stable azo bonds .
  • Spectrophotometric analysis : Measure absorbance at 450–500 nm to confirm azo-bond formation .
  • Isomer separation : Use preparative TLC or column chromatography to isolate para-substituted products from ortho/meta by-products .

Q. How should researchers validate p-phenetidine’s metabolic activation pathways in vitro?

  • Enzyme inhibition assays : Co-incubate with CYP1A2/CYP2E1 inhibitors (e.g., α-naphthoflavone, disulfiram) to confirm metabolic pathways .
  • Radical trapping : Use spin-trapping agents (e.g., DMPO) with EPR to detect reactive oxygen species generated during peroxidase-mediated oxidation .
  • Metabolite profiling : Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling to track metabolic fate .

Regulatory and Safety Considerations

Q. What safety protocols are essential for handling p-phenetidine in laboratory environments?

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic diazotization residues with sodium bicarbonate before disposal .
  • Exposure monitoring : Regularly test air quality for p-phenetidine vapors using GC-MS .

Q. How do EFSA’s findings on p-phenetidine impact its use in pharmacological research?

EFSA’s identification of p-phenetidine as a mutagen necessitates:

  • Strict impurity control : Implement QC protocols (e.g., LC-UV/Vis) to limit residual p-phenetidine in ethoxyquin-based studies .
  • Alternative models : Use in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to prioritize safer analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Phenetidine, 3-methoxy-alpha-phenoxy-
Reactant of Route 2
Reactant of Route 2
p-Phenetidine, 3-methoxy-alpha-phenoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.